

# The Discovery and Development of AT-533 (ORIC-533): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

AT-533, also known as ORIC-533, is an orally bioavailable, potent, and selective small molecule inhibitor of CD73.[1][2] CD73 is an ecto-5'-nucleotidase that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[2] The accumulation of adenosine in the tumor microenvironment suppresses the anti-tumor immune response.[2] By inhibiting CD73, ORIC-533 aims to reduce adenosine levels, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][3] This document provides a detailed technical guide on the discovery and development timeline of ORIC-533, including its mechanism of action, preclinical findings, and clinical trial progress.

## **Discovery and Preclinical Development**

ORIC-533 was discovered by ORIC Pharmaceuticals through a structure-based drug design campaign.[2] The primary goal was to develop a potent and orally bioavailable CD73 inhibitor.

### **Mechanism of Action**

ORIC-533 is a competitive inhibitor of CD73, binding to the enzyme to block the hydrolysis of AMP to adenosine.[3] This leads to a reduction in immunosuppressive adenosine in the tumor microenvironment, which in turn enhances the activity of various immune cells, including T cells and NK cells, against tumor cells.[4]



## **Signaling Pathway**

The signaling pathway affected by ORIC-533 is central to tumor immune evasion. Extracellular ATP and ADP are converted to AMP by CD39. CD73 then catalyzes the final step, converting AMP to adenosine. Adenosine subsequently binds to its receptors (e.g., A2A) on immune cells, leading to immunosuppression. ORIC-533 directly inhibits CD73, breaking this immunosuppressive cascade.





Click to download full resolution via product page

Figure 1: Mechanism of Action of ORIC-533 in the Adenosine Pathway.

## **Preclinical Efficacy**

ORIC-533 has demonstrated potent and selective inhibition of CD73 in a variety of preclinical models.

ORIC-533 exhibits picomolar potency against CD73 in biochemical assays and sub-nanomolar to low nanomolar potency in cellular assays.[1][5]

| Assay Type                    | Target/Cell Line   | IC50/EC50 (nM) |
|-------------------------------|--------------------|----------------|
| Biochemical Assay             | CD73               | <0.1[1]        |
| Cellular Adenosine Production | H1528 (Human)      | 0.14[1]        |
| Cellular Adenosine Production | EMT6 (Mouse)       | 1.0[1]         |
| Cellular Adenosine Production | Human CD8+ T-cells | 0.1[5]         |

Table 1: Preclinical Potency of ORIC-533

In an E.G7-OVA syngeneic mouse model, oral administration of ORIC-533 at 150 mg/kg once daily resulted in a 67% tumor growth inhibition (TGI) on day 19.[6] This anti-tumor activity was associated with a reduction in intratumoral adenosine and an increase in CD8+ T-cells.[6]

Ex vivo studies using bone marrow aspirates from patients with relapsed/refractory multiple myeloma demonstrated that ORIC-533 treatment led to a dose-dependent reduction in viable CD138+ myeloma cells.[3] Furthermore, ORIC-533 inhibited adenosine production in the plasma supernatants of these bone marrow aspirates.[3]

## **Preclinical Pharmacokinetics**

Pharmacokinetic studies in preclinical species showed that ORIC-533 has low clearance and high stability, supporting once-daily oral dosing.[1]



| Species    | IV Clearance<br>(mL/min/kg) | Vss (L/kg) | Half-life (h) |
|------------|-----------------------------|------------|---------------|
| Beagle Dog | 1.18                        | 0.270      | 3.2           |

Table 2: Pharmacokinetic Parameters of ORIC-533 in Beagle Dogs[1]

## **Clinical Development**

Based on its promising preclinical profile, ORIC-533 advanced into clinical development for the treatment of relapsed/refractory multiple myeloma.

## Phase 1b Clinical Trial (NCT05227144)

An open-label, Phase 1b dose-escalation study was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ORIC-533 in patients with relapsed/refractory multiple myeloma.

The study enrolled heavily pretreated patients who were refractory to at least three classes of drugs, with a significant portion being refractory to five classes of drugs and having received prior anti-BCMA therapies.[7] ORIC-533 was administered orally once daily at doses ranging from 400 mg to 1600 mg.[7]



| Date    | Milestone                                                                                                                |  |
|---------|--------------------------------------------------------------------------------------------------------------------------|--|
| Q4 2021 | Phase 1 trial of single agent ORIC-533 expected to initiate in patients with multiple myeloma.                           |  |
| Q1 2022 | Initiated dosing of patients in the Phase 1b trial.                                                                      |  |
| Q2 2022 | Presented preclinical data at the American Association for Cancer Research (AACR) Annual Meeting.                        |  |
| Q4 2022 | Presented preclinical data at the American Society of Hematology (ASH) Annual Meeting.                                   |  |
| Q4 2022 | Established a clinical development collaboration with Pfizer for a potential Phase 2 combination study with elranatamab. |  |
| H2 2023 | Reported initial data from the Phase 1b trial.                                                                           |  |

Table 3: Key Clinical Development Milestones for ORIC-533

ORIC-533 was generally well-tolerated. The majority of treatment-related adverse events were Grade 1 or 2.[7]

The clinical pharmacokinetic profile of ORIC-533 demonstrated a plasma half-life of approximately 24 hours, supporting once-daily dosing.[1] Preliminary pharmacodynamic data showed inhibition of CD73 activity in both serum and bone marrow samples, along with increases in the abundance and activation of CD8+ T cells.[1]

Early evidence of single-agent clinical activity was observed in this heavily pretreated patient population.[1]

## Experimental Protocols Adenosine Quantification by LC-MS/MS

Adenosine levels in cell culture supernatants and tumor homogenates were quantified by liquid chromatography-mass spectrometry (LC-MS/MS).



#### Workflow:

- Sample Preparation: Cell culture supernatants or homogenized tumor tissues are collected.
- Extraction: Proteins are precipitated, and the supernatant containing adenosine is isolated.
- LC Separation: The sample is injected into a liquid chromatograph for separation of adenosine from other components.
- MS/MS Detection: The separated adenosine is ionized and detected by a mass spectrometer.
- Quantification: The amount of adenosine is determined by comparing its signal to that of a known standard.





Click to download full resolution via product page

Figure 2: Workflow for LC-MS/MS Quantification of Adenosine.

## Ex Vivo Multiple Myeloma Bone Marrow Mononuclear Cell (BM-MNC) Viability Assay

This assay assesses the cytotoxic effect of ORIC-533 on primary multiple myeloma cells within their native bone marrow microenvironment.

#### Protocol:

- Sample Collection: Bone marrow aspirates are obtained from patients with relapsed/refractory multiple myeloma.
- BM-MNC Isolation: Bone marrow mononuclear cells are isolated from the aspirates.
- Treatment: BM-MNCs are cultured in the presence of varying concentrations of ORIC-533 or a vehicle control for 48-72 hours.[8]
- Staining: Cells are stained with fluorescently labeled antibodies against CD138 (a plasma cell marker) and a viability dye.
- Flow Cytometry: The viability of CD138+ multiple myeloma cells is determined by flow cytometry.[8]

## Conclusion

ORIC-533 is a promising, orally bioavailable CD73 inhibitor with a best-in-class preclinical profile. It has demonstrated potent and selective inhibition of the adenosine-producing enzyme CD73, leading to anti-tumor effects in preclinical models. The ongoing Phase 1b clinical trial in heavily pretreated multiple myeloma patients has shown an acceptable safety profile, a pharmacokinetic profile supportive of once-daily dosing, and early signs of immune activation and clinical activity. The development of ORIC-533 represents a significant advancement in targeting the immunosuppressive tumor microenvironment and holds potential as a novel immunotherapy for multiple myeloma and potentially other cancers.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 2. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile -American Chemical Society [acs.digitellinc.com]
- 3. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death PMC [pmc.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells | Semantic Scholar [semanticscholar.org]
- 5. oricpharma.com [oricpharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Myeloma Drug ORIC-533: Early Trial Update HealthTree for Multiple Myeloma [healthtree.org]
- 8. oricpharma.com [oricpharma.com]
- To cite this document: BenchChem. [The Discovery and Development of AT-533 (ORIC-533):
   A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10854662#at-533-oric-533-discovery-and-development-timeline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com